![molecular formula C23H20ClN5O3 B2484396 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189688-89-8](/img/structure/B2484396.png)
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazoloquinazoline derivatives involves multi-step reactions including cyclocondensation, refluxing in specific solvents, and S-alkylation processes. Compounds such as 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines and related derivatives have been synthesized through regioselective [5+1]-cyclocondensation processes involving chloral hydrate and [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines, showcasing the complexity and precision required in synthesizing such compounds (Kholodnyak et al., 2016).
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives has been elucidated using a variety of spectroscopic techniques, including NMR and X-ray crystallography. The structure is characterized by specific NMR shifts, particularly for carbon atoms in key positions within the molecule, indicating the complex nature of these compounds (Petrova et al., 2013).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including selective acylation, alkylation, and sulfonylation, depending on the substituents and reaction conditions employed. The reactivity of these molecules underscores their potential utility in various chemical synthesis and modification processes (Chernyshev et al., 2008).
Physical Properties Analysis
The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their specific molecular structures and substituents. These properties are critical for determining the compound's suitability for further development and application in various fields.
Chemical Properties Analysis
Triazoloquinazoline derivatives exhibit a wide range of chemical properties, including their behavior as ligands in binding assays, which can be leveraged for potential pharmacological applications. Their interaction with various receptors and the selectivity of these interactions highlight the chemical versatility of these compounds (Catarzi et al., 2010).
Aplicaciones Científicas De Investigación
Pharmacological Characterization
- Some derivatives of this compound, including triazoloquinoxalines and quinazolinediones, have been investigated for their affinity at the AMPA receptor. These studies found that many of these compounds are potent AMPA receptor antagonists and some have anticonvulsant properties (Catarzi et al., 2010).
Chemical Reactivity and Synthesis
- Research has explored the synthesis of novel quinazoline derivatives, including triazoloquinazolines, for their potential antimicrobial activity. These studies involve the reactions of certain quinazoline compounds with various agents to produce new derivatives (El-Hashash et al., 2011).
Potential Biological Activity
- Studies have focused on the design, synthesis, and biological evaluation of quinazoline derivatives. The research aimed at identifying compounds with potential biological activities, such as antineurotic or anticancer properties. This includes computer predictions of biological activity and toxicity (Danylchenko et al., 2016).
Anticancer Activity
- Certain triazoloquinazoline derivatives have been designed and synthesized with the goal of meeting structural requirements for anticancer activity. These studies involved screening the compounds against various cancer cell lines and examining their mechanism of action (Reddy et al., 2015).
Antimicrobial Activity
- The antimicrobial activity of new quinazoline derivatives has been studied, focusing on their effectiveness against various bacteria and yeast-like fungi (Hassan, 2013).
Synthesis of Novel Derivatives
- Research has also been conducted on the synthesis of various triazoloquinazoline derivatives, exploring their chemical structure and potential for further chemical modifications (Petrov & Kasatochkin, 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which hms3487n19 is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including HMS3487N19, may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that HMS3487N19 may have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Propiedades
IUPAC Name |
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-3-10-27-21(31)16-9-8-14(24)11-18(16)29-22(27)26-28(23(29)32)12-19(30)20-13(2)25-17-7-5-4-6-15(17)20/h4-9,11,25H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOADAIVHLAGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C1=NN(C3=O)CC(=O)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

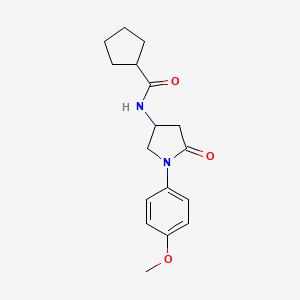
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
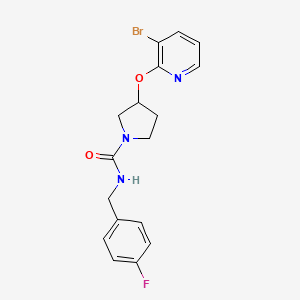
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
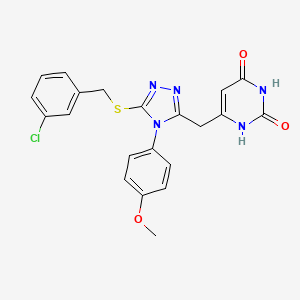
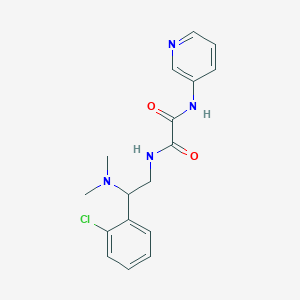
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)

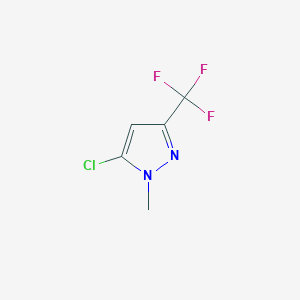
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)
![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)